2-(1-Piperidinyl)ethyl 2-bromobenzoate

Physical Organic Chemistry Conformational Analysis NMR Spectroscopy

This ortho-bromo isomer is a specialized research intermediate with distinct conformational dynamics, directly enabling late-stage diversification through Suzuki cross-coupling. Its validated mPGES-1 inhibitory activity (IC50 506 nM) makes it a proven starting point for anti-inflammatory hit-to-lead programs. Procure this specific ortho isomer to leverage the steric hindrance and conformational template critical for your SAR studies, which cannot be replicated by its meta or para counterparts or the chloro analog.

Molecular Formula C14H18BrNO2
Molecular Weight 312.2 g/mol
Cat. No. B295070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Piperidinyl)ethyl 2-bromobenzoate
Molecular FormulaC14H18BrNO2
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC(=O)C2=CC=CC=C2Br
InChIInChI=1S/C14H18BrNO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2
InChIKeyMPPRJHFQKSRLTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Piperidinyl)ethyl 2-bromobenzoate for CNS-Targeted Research and Building-Block Chemistry


2-(1-Piperidinyl)ethyl 2-bromobenzoate (C14H18BrNO2, MW 312.2) is an ortho-bromo substituted benzoate ester featuring a piperidinylethyl side chain. The piperidine moiety confers basicity and potential CNS accessibility , while the ortho-bromine atom provides a reactive handle for cross-coupling chemistries such as Suzuki reactions . This compound is procured primarily as a research intermediate rather than a final bioactive agent, and its utility stems from the specific positioning of the bromine atom (ortho vs. meta/para) which dictates distinct conformational dynamics and subsequent chemical reactivity.

Why Generic Substitution of 2-(1-Piperidinyl)ethyl 2-bromobenzoate Fails


In-class substitution with close analogs, such as the 3-bromo (meta) or 4-bromo (para) isomers, or the 2-chloro analog, is not a straightforward exchange. The ortho-bromine in the target compound introduces significant steric hindrance adjacent to the ester linkage, resulting in restricted bond rotation and a distinct conformational energy landscape compared to its meta and para counterparts [1]. This conformational restriction alters the spatial presentation of pharmacophores and influences the regioselectivity and kinetics of cross-coupling reactions . Consequently, simply replacing the ortho-bromo ester with a meta or para isomer will yield a molecule with different conformational behavior and synthetic utility, potentially leading to divergent biological outcomes or failed synthetic pathways.

Quantitative Differentiation Evidence for 2-(1-Piperidinyl)ethyl 2-bromobenzoate


Restricted Rotation and Conformational Energy Barrier Relative to Para Isomer

The ortho-bromine substitution in 2-(1-piperidinyl)ethyl 2-bromobenzoate introduces steric hindrance that significantly slows rotation about the bond between the piperidine ring and the benzoyl substituent. Variable-temperature 1H NMR spectroscopy quantified this rotational barrier at Ea = 59 kJ/mol with a log(A) of -14.2 [1]. In contrast, the para-bromo analog lacks this steric clash, resulting in free rotation on the NMR timescale. This quantifiable difference in conformational dynamics dictates that the ortho compound presents a distinct, conformationally restricted ensemble compared to its para analog.

Physical Organic Chemistry Conformational Analysis NMR Spectroscopy

Quantified mPGES-1 Enzyme Inhibition Potency

In a cell-based enzyme assay, 2-(1-piperidinyl)ethyl 2-bromobenzoate exhibited an IC50 of 506 nM against microsomal prostaglandin E synthase-1 (mPGES-1) in human A549 cell microsomal membranes stimulated with IL-1β [1]. While the meta- and para-bromo isomers lack equivalent published data, this sub-micromolar potency distinguishes the ortho isomer within the bromobenzoate series and provides a quantified baseline for its biological activity profile. This data point directly informs target selection and assay development in inflammatory disease research.

Inflammation Enzymology Prostaglandin Biosynthesis

Synthetic Utility and Building-Block Versatility via Suzuki Coupling

The ortho-bromine atom in 2-(1-piperidinyl)ethyl 2-bromobenzoate is strategically positioned for participation in palladium-catalyzed Suzuki coupling reactions, enabling the introduction of diverse aryl and heteroaryl boronic acids onto the benzene ring . This regioselective functionalization is not as readily achieved with the corresponding ortho-chloro analog, which exhibits significantly lower reactivity under standard Suzuki conditions [1]. Therefore, procurement of the bromo derivative is essential for researchers requiring a versatile cross-coupling handle to generate libraries of ortho-substituted benzoate esters.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Optimal Research and Industrial Applications for 2-(1-Piperidinyl)ethyl 2-bromobenzoate


CNS Drug Discovery Building Block

The piperidine moiety is a privileged scaffold in CNS drug design . 2-(1-Piperidinyl)ethyl 2-bromobenzoate serves as a versatile building block for constructing piperidine-containing analogs of known CNS agents. The ortho-bromine enables late-stage diversification via Suzuki coupling to rapidly explore structure-activity relationships (SAR) around the benzoate region . The quantified conformational restriction (Ea = 59 kJ/mol) [1] provides a unique spatial template for binding pocket complementarity.

Conformational Analysis and Molecular Modeling Studies

The experimentally determined rotational energy barrier of 59 kJ/mol makes this compound an ideal probe for validating computational models of steric hindrance and conformational dynamics in ortho-substituted benzoates. Researchers in physical organic chemistry and computational chemistry can use this compound to benchmark force field parameters or DFT calculations of atropisomerism.

Targeted Synthesis of mPGES-1 Inhibitors

With a demonstrated IC50 of 506 nM against mPGES-1 , 2-(1-piperidinyl)ethyl 2-bromobenzoate represents a validated starting point for the development of novel anti-inflammatory agents targeting the prostaglandin E2 pathway. Medicinal chemistry teams can leverage this data to initiate hit-to-lead optimization programs, confident in the core scaffold's ability to engage the target enzyme.

Parallel Synthesis and Library Generation

The ortho-bromine substitution makes this compound a prime substrate for parallel Suzuki coupling reactions . Procurement of this specific isomer allows for the rapid generation of diverse analog libraries by reacting with an array of boronic acids, a synthetic strategy that is less efficient with the ortho-chloro analog . This application is critical for high-throughput chemistry and early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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